Benzo(a)pyrene, 6-((phenylmethoxy)methyl)-
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Overview
Description
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled meats
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of substituted pyrenes, including benzo(a)pyrene derivatives, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates
Industrial Production Methods: Industrial production of benzo(a)pyrene derivatives typically involves large-scale organic synthesis techniques. These methods may include the use of polymer precursors and molecular imprinting techniques to create specific molecular recognition receptors . The selection of appropriate polymer precursors and reaction conditions is crucial for achieving high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenylmethoxy group, which can alter the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of benzo(a)pyrene derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or epoxides, while reduction reactions can produce dihydro derivatives .
Scientific Research Applications
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and properties of PAHs. In biology and medicine, it serves as a tool for investigating the mechanisms of carcinogenesis and the effects of environmental pollutants on human health . Industrial applications include the development of molecularly imprinted polymers for detecting environmental toxins .
Mechanism of Action
The mechanism of action of benzo(a)pyrene, 6-((phenylmethoxy)methyl)- involves its interaction with cellular components, leading to the formation of reactive metabolites. These metabolites can bind to DNA, causing mutations and potentially leading to cancer . The compound induces oxidative stress by generating reactive oxygen species (ROS) and disrupting the activity of antioxidant enzymes . The aryl hydrocarbon receptor (AhR) pathway plays a significant role in mediating the toxic effects of benzo(a)pyrene derivatives .
Comparison with Similar Compounds
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- is unique among PAHs due to the presence of the phenylmethoxy group, which alters its chemical properties and reactivity. Similar compounds include other benzo(a)pyrene derivatives, such as benzo(a)pyrene-7,8-dione and benzo(a)pyrene-7,8-trans-dihydrodiol
Conclusion
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- is a significant compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for studying the effects of PAHs and developing new materials for environmental detection and remediation.
Properties
CAS No. |
53555-61-6 |
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Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
6-(phenylmethoxymethyl)benzo[a]pyrene |
InChI |
InChI=1S/C28H20O/c1-2-7-19(8-3-1)17-29-18-26-23-12-5-4-11-22(23)24-15-13-20-9-6-10-21-14-16-25(26)28(24)27(20)21/h1-16H,17-18H2 |
InChI Key |
NKJFABARFOUSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origin of Product |
United States |
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